![molecular formula C7H6BrN3 B2462871 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638767-40-4](/img/structure/B2462871.png)

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

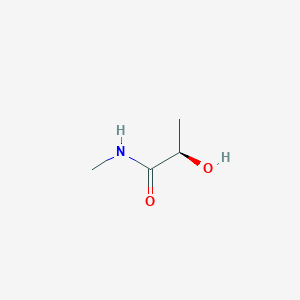

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The yield was 71% as a yellow solid, with a melting point of 287–288 °C .Molecular Structure Analysis

The molecular structure of “6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is unique and allows it to be used in a variety of applications. For instance, Ribociclib and Palbociclib, two typical selective CDK4/6 inhibitors used in the treatment of estrogen receptor-positive (ER+) breast cancer, possess an active fragment of pyrrolo[2,3-d]pyrimidine .Chemical Reactions Analysis

The chemical reactions involving “6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” are complex and varied. For example, 25 novel pyrrolo(pyrido)[2,3-d]pyrimidine derivatives have been designed and synthesized based on molecular diversity .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” are unique. For instance, the yield was 71% as a yellow solid, with a melting point of 287–288 °C .Wissenschaftliche Forschungsanwendungen

JAK1 Selective Inhibition

- Background : Based on a core scaffold derived from ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, researchers identified ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile (commonly referred to as ®-6c ) as a selective inhibitor of the Janus kinase 1 (JAK1) enzyme . JAK1 inhibitors have therapeutic potential in autoimmune diseases and certain cancers.

Anticancer Activity

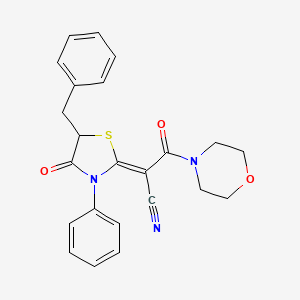

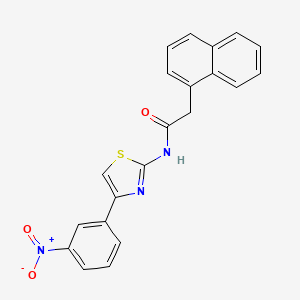

- Research Findings : Novel thiazolopyrimidine derivatives, including compounds related to 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, have been studied against human cancer cell lines. Some of these derivatives displayed excellent anticancer activity, leading to cell death by apoptosis through CDK enzyme inhibition .

De Novo Purine Metabolism

- Role of PAICS : Phosphoribosylaminoimidazole carboxylase (PAICS), a de novo purine metabolic enzyme, has been identified as an oncogene in various tumor types. Further investigation is needed to understand its role in human lung adenocarcinoma (LADC) .

Synthetic Methods

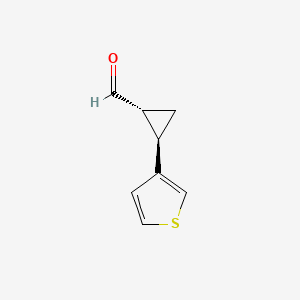

- Recent Advances : Recent methods for synthesizing pyrrolo[2,3-d]pyrimidines have been reported. These include Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based approaches, Fischer indole-type synthesis, and aldehyde-based reactions .

Zukünftige Richtungen

The future directions of “6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” research are promising. For instance, the study of its derivatives has shown significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . Furthermore, the study will provide some guidance for the design of new inhibitors .

Wirkmechanismus

Target of Action

Compounds with a similar pyrrolo[2,3-d]pyrimidine scaffold, such as ribociclib and palbociclib, are known to inhibit cdk4/6, which are crucial for cell cycle progression .

Mode of Action

If it acts similarly to other pyrrolo[2,3-d]pyrimidine derivatives, it may inhibit its target proteins, leading to changes in cellular processes .

Biochemical Pathways

Compounds with a similar structure have been shown to affect one-carbon (1c) metabolism, which encompasses folate-mediated 1c transfer reactions and related processes, including nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation .

Result of Action

Similar compounds have shown significant antiproliferative effects on various cell lines, suggesting that they may inhibit cell growth or division .

Eigenschaften

IUPAC Name |

6-bromo-7-methylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-11-6(8)2-5-3-9-4-10-7(5)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJFYMHMIFSBCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CN=CN=C21)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(6-Amino-2,4-dioxo-1-propylpyrimidin-5-yl)-butylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2462788.png)

![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide](/img/structure/B2462790.png)

![(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2462794.png)

![(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B2462799.png)

![N-{1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidin-4-yl}benzamide](/img/structure/B2462801.png)

![4-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide](/img/structure/B2462805.png)